molecular formula C14H10O2 B155435 Phenanthrene-2,5-diol CAS No. 10127-57-8

Phenanthrene-2,5-diol

Cat. No.: B155435
CAS No.: 10127-57-8
M. Wt: 210.23 g/mol
InChI Key: KNXZCFXTYMPRNK-UHFFFAOYSA-N
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Description

Phenanthrene-2,5-diol is a dihydroxylated phenanthrene derivative characterized by hydroxyl groups at positions 2 and 5 of the phenanthrene core. Its IUPAC name is 3,4-dimethoxythis compound (though methoxy groups may vary depending on specific derivatives), with the molecular formula C₁₆H₁₄O₄ and an InChIKey CXPHYDHTAOQSNC-UHFFFAOYSA-N .

Properties

CAS No.

10127-57-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-2,5-diol

InChI

InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H

InChI Key

KNXZCFXTYMPRNK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O

Synonyms

2,5-Phenanthrenediol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydrophenanthrenes

  • 4-Methoxy-9,10-dihydrophenanthrene-2,5-diol (C₁₅H₁₄O₃): Structural Difference: Contains a 9,10-dihydro backbone (saturated central ring) and a methoxy group at position 3. Bioactivity: Identified in Gymnadenia conopsea extracts, this compound shares antioxidant properties with this compound but exhibits reduced polarity due to the methoxy substituent . Stability: The saturated central ring may enhance stability against oxidation compared to fully aromatic phenanthrenes .
  • 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles: Structural Difference: Amino and cyano groups replace hydroxyls, with a saturated central ring. Bioactivity: Demonstrates antimicrobial activity, suggesting that nitrogen-containing substituents enhance microbial targeting compared to purely hydroxylated analogs .

Non-Phenanthrene Diols

  • p-Cymene-2,5-diol (C₁₀H₁₄O₂): Structural Difference: A monoterpene derivative with hydroxyl groups on a p-cymene (methyl-isopropyl-benzene) backbone. Bioactivity: Exhibits moderate antioxidant activity but is less potent than 2,3-dimethylhydroquinone. Solubility: Higher volatility and lower molecular weight compared to this compound, making it more suitable for essential oil formulations .
  • Applications: Primarily used in synthetic chemistry for cycloaddition reactions, contrasting with this compound’s biological focus .

Physicochemical and Bioactivity Comparison Table

Compound Molecular Formula Key Substituents Bioactivity Key Feature Source
This compound C₁₆H₁₄O₄ 2,5-diol, 3,4-dimethoxy Antimicrobial, Antioxidant Extended conjugation enhances stability
4-Methoxy-9,10-dihydrothis compound C₁₅H₁₄O₃ 4-methoxy, 9,10-dihydro Antioxidant Saturated ring improves oxidation resistance
p-Cymene-2,5-diol C₁₀H₁₄O₂ 2,5-diol on p-cymene Moderate Antioxidant High volatility, used in essential oils
1,4-Dithiane-2,5-diol C₄H₈O₂S₂ Sulfur heterocycle Synthetic intermediate Facilitates [3+2] cycloaddition reactions

Research Findings and Key Insights

  • Antioxidant Activity: this compound’s aromatic system allows delocalization of electrons, enhancing radical-scavenging capacity compared to non-aromatic diols like p-cymene-2,5-diol .
  • Synthetic Accessibility : Unlike sulfur-containing analogs (e.g., 1,4-dithiane-2,5-diol), phenanthrene diols are often isolated from natural sources or synthesized via multi-component reactions, limiting scalability .
  • Biological Specificity: Methoxy and amino substitutions in dihydrophenanthrenes modulate bioavailability and target selectivity, with amino derivatives showing stronger antimicrobial effects .

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